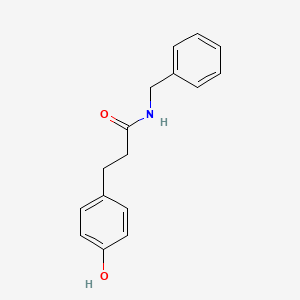

3-(4-Hydroxyphenyl)-N-benzylpropionamide

Description

Significance of Flexible Amide-Containing Molecules in Conformational Studies

The amide bond (-CO-NH-) is a cornerstone of biological chemistry, forming the backbone of peptides and proteins. The three-dimensional structure of these vital biomolecules, which dictates their function, is heavily influenced by the conformational preferences of the amide linkage. nih.gov Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans conformers. nih.gov Understanding and controlling the conformation of amide-containing molecules is therefore a critical area of research. nih.gov

Contextualization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide (HNBPA) as a Model Bichromophore

This compound (HNBPA) is a prime example of a flexible, amide-containing bichromophore used in detailed conformational studies. acs.orgchemspider.com Its structure features two distinct chromophores: a phenol (B47542) ring (the 4-hydroxyphenyl group) and a benzyl (B1604629) ring. These are connected by a flexible propionamide (B166681) linker. This specific architecture makes HNBPA an ideal model system for several reasons:

Distinct Chromophores : The phenol and benzyl groups have unique spectroscopic signatures, allowing researchers to excite one chromophore and observe its effect on the other.

Flexible Linker : The amide-containing chain allows for a range of conformations, enabling the study of how the spatial relationship between the two rings affects their electronic interaction.

Biomolecule Mimicry : The molecule contains a secondary amide bond, similar to the peptide bonds found in proteins. It serves as a simplified mimic for the side chains of two aromatic amino acids, such as tyrosine (containing a phenol group) and phenylalanine (containing a benzyl group), allowing for the study of interactions between such residues in a controlled fashion.

Research on HNBPA, particularly through single-conformation spectroscopy, provides high-resolution data on how the flexible linker dictates the molecule's preferred shapes and the resulting electronic interactions between the two aromatic ends. acs.org This knowledge is directly applicable to understanding the forces that stabilize the folded structures of proteins.

Overview of Research Paradigms for Understanding Molecular Conformation and Dynamics

The study of molecular conformation and dynamics relies on a synergistic combination of experimental and computational methods. Each approach provides a unique window into the complex and ever-changing world of molecular structures. plos.org

Experimental Techniques: These methods probe molecular structure and behavior directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful technique for determining the 3D structure of molecules in solution. It can identify different conformers and measure the rates of their interconversion, providing detailed information on conformational equilibria. acs.orgscielo.br

X-ray Crystallography : This method provides a static, high-resolution picture of a molecule's conformation in the solid state. Statistical analysis of many crystal structures can reveal preferred conformational properties. nih.gov

Vibrational and Electronic Spectroscopy : Techniques like Fourier-transform infrared (FTIR), Raman, UV-Vis, and fluorescence spectroscopy provide information about a molecule's vibrational modes and electronic energy levels. When applied to jet-cooled molecules, these methods can isolate and characterize individual conformers. aip.orgnih.gov

Mass Spectrometry (MS)-based Methods : Techniques like hydroxyl radical protein footprinting can probe the solvent-accessible surfaces of molecules, revealing information about their conformation and how it changes under different conditions. nih.gov

Computational Methods: Computer simulations act as a "virtual microscope," bridging the gap between microscopic forces and macroscopic properties. plos.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations calculate the trajectory of atoms and molecules over time, providing a dynamic view of conformational changes and interactions. researchgate.netnih.gov This method is invaluable for studying how molecules like proteins fold and flex. nih.gov

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and relative energies of different conformations. acs.orgscielo.br This helps predict the most stable conformers and interpret experimental spectra. acs.org

Conformational Search Algorithms : These computational tools systematically or randomly explore the vast number of possible conformations for a molecule to identify low-energy (and thus most probable) structures. mun.ca

The integration of these diverse research paradigms is essential for building a comprehensive understanding of molecular behavior, from simple model systems like HNBPA to the complex machinery of life. plos.orgportlandpress.com

Interactive Data Table: Key Research Methodologies

| Methodology | Type | Information Provided | Key Application Example |

| NMR Spectroscopy | Experimental | 3D structure in solution, conformational exchange rates | Determining cis/trans amide ratios in peptides. scielo.br |

| X-ray Crystallography | Experimental | High-resolution static structure in a crystal | Elucidating the precise bond angles and planes of a drug molecule. nih.gov |

| Fluorescence Spectroscopy | Experimental | Electronic transitions, energy transfer | Studying excitonic coupling in jet-cooled flexible bichromophores. aip.org |

| Molecular Dynamics (MD) | Computational | Dynamic motion and conformational changes over time | Simulating protein folding and drug-receptor interactions. nih.gov |

| Density Functional Theory (DFT) | Computational | Relative energies and electronic properties of conformers | Predicting the lowest energy conformation of a molecule to compare with experimental data. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-9-6-13(7-10-15)8-11-16(19)17-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPJHCUBEDDXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347348 | |

| Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74454-78-7 | |

| Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxyphenyl)n-benzylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Experimental Elucidation of the Conformational Landscape of 3 4 Hydroxyphenyl N Benzylpropionamide Hnbpa

Gas-Phase Spectroscopic Techniques for Conformer-Specific Analysis

To understand the complex potential energy surface of HNBPA, researchers employ a suite of powerful spectroscopic tools. By cooling the molecule in a supersonic expansion, individual conformers can be isolated and their distinct spectral signatures can be recorded. nih.gov

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive technique used to obtain electronic spectra of molecules in the gas phase. In the study of HNBPA, the R2PI spectrum reveals the presence of multiple conformers. nih.gov The spectrum is generated by exciting the molecule with a tunable UV laser to an excited electronic state (S1); a second photon then ionizes the molecule. By scanning the wavelength of the laser and monitoring the ion signal, an electronic spectrum is obtained. The R2PI spectrum of HNBPA shows several distinct origin bands, each corresponding to the S0 → S1 electronic transition of a different conformer. Experimental findings have identified three conformers, with two being significantly more populated and dominating the spectrum. nih.gov

To confirm that different spectral features in the R2PI spectrum arise from distinct conformers, UV Hole-Burning (UVHB) spectroscopy is employed. nih.gov This double-resonance technique definitively sorts the spectral features by conformation. A "burn" laser is fixed on a specific spectral feature, depleting the ground state population of that particular conformer. A second, "probe" laser is then scanned through the spectral region. When the probe laser is scanned across a transition originating from the same ground state as the one depleted by the burn laser, a dip in the ion signal is observed. UVHB spectroscopy confirmed the presence of three conformers of HNBPA. nih.gov The two most prominent conformers are assigned to folded structures where the two aromatic rings adopt either a face-to-face or a perpendicular orientation. nih.gov

Table 1: Electronic Transitions of HNBPA Conformers

| Conformer | S₀-S₁ Origin (cm⁻¹) | S₀-S₂ Origin (cm⁻¹) |

|---|---|---|

| Conformer A (Perpendicular) | 35371 | 35832 |

| Conformer B (Face-to-Face) | 35439 | Not Observed |

Data sourced from experimental studies on HNBPA. nih.gov

Resonant Ion-Dip Infrared (RIDIR) spectroscopy provides the vibrational spectra of individual, mass-selected, and conformer-selected molecules. nih.gov In this technique, the UV laser is tuned to a specific R2PI band of a chosen conformer, preparing it for ionization. An IR laser is then introduced before the UV laser pulse. If the IR laser is resonant with a vibrational transition of the selected conformer, the molecule absorbs the IR photon, causing a depletion in the ion signal. By scanning the IR frequency, a vibrational spectrum for a single conformation is recorded. nih.gov This method has been crucial in obtaining the vibrational fingerprints, particularly in the OH and NH stretch regions, for the distinct conformers of HNBPA. nih.gov

Analysis of Vibrational Frequencies and Mode Assignments in Distinct Conformers

The vibrational frequencies of the OH and amide NH stretching modes are particularly sensitive to the local environment and intramolecular interactions. RIDIR spectroscopy allows for precise measurement of these frequencies for each conformer, revealing details about their folded structures. nih.gov

The frequency of the OH stretch vibration, typically found between 3600-3700 cm⁻¹, is a sensitive probe of hydrogen bonding. nih.gov In HNBPA, the phenol (B47542) OH group can act as a hydrogen bond donor. The RIDIR spectra of the different conformers show distinct OH stretching frequencies, which, when compared with computational chemistry calculations, help to assign their specific structures. nih.gov The shifts in these frequencies provide direct evidence of the intramolecular interactions between the phenolic ring and the rest of the molecule.

Similarly, the amide NH stretch, observed in the 3450-3500 cm⁻¹ range, provides critical information about the conformation of the polyamide backbone. nih.gov The frequency of this vibration is influenced by hydrogen bonding, where the NH group can act as a donor to an aromatic ring (π-hydrogen bond) or the carbonyl oxygen. The small shifts observed in the NH stretch frequency between the conformers of HNBPA are characteristic of the specific folding of the flexible chain and the resulting interactions between the two aromatic rings and the connecting chain. nih.gov

Table 2: Key Vibrational Frequencies of HNBPA Conformers (cm⁻¹)

| Conformer | Amide NH Stretch | Phenol OH Stretch |

|---|---|---|

| Conformer A (Perpendicular) | 3486 | 3658 |

| Conformer B (Face-to-Face) | 3486 | 3641 |

Data reflects observed frequencies from RIDIR spectroscopy. nih.gov

Table 3: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| HNBPA | 3-(4-Hydroxyphenyl)-N-benzylpropionamide |

C=O Stretch Region Analysis

The analysis of the C=O stretch region, also known as the Amide I band, is crucial for understanding the local environment of the amide linkage in different conformers of HNBPA. Resonant ion-dip infrared (RIDIR) spectroscopy has been utilized to probe this region, which typically spans from 1700 to 1750 cm⁻¹. nih.gov The RIDIR spectra reveal subtle yet distinct shifts in the fundamental frequency of the C=O stretch for the different conformers. nih.gov

| Conformer | Dominant Orientation | Key Spectral Feature |

| Conformer A | Face-to-face | Characteristic C=O stretch frequency |

| Conformer B | Perpendicular | Shifted C=O stretch frequency |

This table is a representation of the findings where different conformers exhibit unique spectral signatures.

Investigation of Electronic Coupling and Energy Transfer within the Bichromophore

The presence of two chromophores, the 4-hydroxyphenyl group and the benzyl (B1604629) group, within the same molecule raises the possibility of electronic coupling and energy transfer between them. The spatial arrangement of these two moieties, as determined by the conformational state of the flexible linker, plays a critical role in mediating these interactions. nih.gov

Experimental evidence for such electronic interactions comes from the analysis of the electronic spectra of the different conformers. It has been observed that the conformer with a perpendicular arrangement of the two aromatic rings exhibits a distinct electronic transition that can be assigned to the S₀-S₂ origin. nih.gov In contrast, the conformer with a face-to-face orientation of the rings does not show this transition. nih.gov This observation suggests that in the face-to-face conformer, a rapid non-radiative process occurs, which quenches the S₂ state. nih.gov This faster non-radiative decay is a hallmark of strong electronic coupling between the two chromophores in this specific geometry. nih.gov

| Conformer Orientation | S₀-S₂ Origin Transition | Implied Process |

| Perpendicular | Observed | - |

| Face-to-face | Not Observed | Faster non-radiative decay |

This table summarizes the observed electronic transitions and their implications for the different conformers of HNBPA.

Conformational Relaxation Processes in Supersonic Expansions

The use of a supersonic expansion is a powerful technique for cooling molecules to very low rotational and vibrational temperatures, effectively "freezing" them in their lowest energy conformations. This allows for the spectroscopic investigation of individual conformers that would otherwise be rapidly interconverting at room temperature. nih.gov

In the study of HNBPA, the supersonic expansion cools the molecule sufficiently to allow for the identification of three distinct conformers via UV hole-burning spectroscopy. nih.gov This technique involves using a "burn" laser to deplete the population of a specific conformer in the ground electronic state, followed by a "probe" laser to detect the resulting decrease in the signal. The presence of multiple "holes" in the spectrum confirms the existence of multiple conformers. nih.gov

The relative intensities of the spectral features corresponding to each conformer provide an indication of their relative populations in the supersonic jet. The assignment of the two most dominant conformers to folded, ring-ring interacting structures highlights the importance of dispersive interactions in determining the conformational landscape of HNBPA in the isolated, gas-phase environment. nih.gov The sensitivity of the calculated structures and vibrational frequencies to the level of theoretical treatment underscores the challenges in accurately modeling these flexible and interacting systems. nih.gov

Theoretical and Computational Chemistry Studies on 3 4 Hydroxyphenyl N Benzylpropionamide Hnbpa Conformers and Molecular Interactions

Quantum Chemical Methods for Conformational Energy Minimization and Characterization

The study of HNBPA's conformational preferences relies on sophisticated computational techniques that can accurately model the intricate intra- and intermolecular forces at play. The primary goal of these methods is to locate the stationary points on the potential energy surface, corresponding to stable conformers, and to determine their relative energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron problem by focusing on the electron density, which is a function of only three spatial coordinates. The choice of the exchange-correlation functional is critical in DFT as it dictates the accuracy of the calculations.

The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It has been employed to investigate the conformational preferences of HNBPA. Studies have focused on several folded structures of HNBPA, including face-to-face (F) and T-shaped (T) orientations of the two aromatic rings.

Research has shown that the B3LYP functional can provide valuable insights into the relative stabilities of HNBPA conformers. However, it has also been observed that B3LYP may not always accurately predict the lowest energy conformer when compared to higher-level methods, particularly for systems where dispersion forces are significant. For instance, in a comparative study of four folded HNBPA conformers (F1, F2, F3, and T), B3LYP predicted the T-shaped conformer to be the most stable, which contrasts with the predictions of more advanced methods. researchgate.net

| Conformer | Relative Energy (kcal/mol) - B3LYP |

|---|---|

| F1 | 0.00 |

| F2 | 0.06 |

| F3 | 0.76 |

| T | -2.56 |

Hybrid meta-DFT methods represent a further refinement over standard hybrid functionals by incorporating the kinetic energy density in addition to the electron density and its gradient. This addition allows for a more sophisticated description of electron exchange and correlation. Functionals like the M06 suite have been shown to provide good accuracy for a broad range of chemical systems and interactions, including noncovalent interactions. nih.govresearchgate.net Although direct applications of these advanced functionals to HNBPA are not detailed in the available literature, their proven ability to handle complex interactions suggests they would be valuable tools for a more accurate conformational analysis of this flexible molecule. nih.govscispace.com

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that systematically improve upon the Hartree-Fock approximation by explicitly including electron correlation. These methods are generally more computationally demanding than DFT but offer higher accuracy, often considered the "gold standard" in computational chemistry.

Møller–Plesset (MP) perturbation theory is a widely used post-Hartree-Fock method that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. uni-rostock.dechemeurope.comwikipedia.org The second-order Møller–Plesset (MP2) method is particularly popular as it offers a significant improvement over Hartree-Fock at a manageable computational cost. uni-rostock.defiveable.me

In the context of HNBPA, a variant of MP2, the Resolution of the Identity MP2 (RIMP2) method, has been used to study its conformational energies. researchgate.net These calculations have provided benchmark data for assessing the performance of other methods. For the four folded conformers of HNBPA, RIMP2 predicts the F1 conformer to be the most stable. researchgate.net

| Conformer | Relative Energy (kcal/mol) - RIMP2 | Relative Energy (kcal/mol) - CCSD(T) |

|---|---|---|

| F1 | 0.00 | 0.00 |

| F2 | 1.29 | 0.89 |

| F3 | 2.14 | 1.64 |

| T | 2.63 | 0.86 |

Note: CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) energies are included for comparison as a higher-level benchmark. researchgate.net

Spin-Component Scaled MP2 (SCS-MP2) is a modification of the MP2 method that aims to improve its accuracy by scaling the same-spin and opposite-spin components of the correlation energy with empirical factors. q-chem.com This approach has been shown to provide relative conformational energies for HNBPA that are very similar to those obtained from higher-level coupled cluster calculations. researchgate.net

Localized MP2 (LMP2) methods offer a way to reduce the computational cost of MP2 calculations for large molecules by localizing the molecular orbitals. This allows for the treatment of electron correlation in a more computationally efficient manner. While specific LMP2 studies on HNBPA were not found in the surveyed literature, this approach would be a viable strategy for studying its conformational landscape, especially for larger derivatives or complexes of HNBPA.

Post-Hartree-Fock Methods

Exploration of Potential Energy Surfaces and Conformational Dynamics

The conformational landscape of HNBPA is characterized by a number of stable conformers arising from the rotational freedom of the flexible linker chain. Spectroscopic studies, including resonant two-photon ionization (R2PI), UV-UV hole-burning (UVHB), and resonant ion-dip infrared (RIDIR) spectroscopy, have experimentally identified the presence of at least three distinct conformers in a jet-cooled environment. libretexts.orgnih.gov Two of these conformers are dominant and have been assigned to folded structures where the two aromatic rings adopt either a face-to-face or a perpendicular orientation relative to each other. nih.gov

Computational explorations of the potential energy surface (PES) are crucial for understanding the relative stabilities of these conformers and the energy barriers that separate them. High-level quantum chemical calculations are necessary to accurately describe the subtle balance of forces, including dispersive interactions between the aromatic rings, that dictate the preferred geometries. nih.gov The sensitivity of the calculated structures and their vibrational frequencies to the chosen level of theory underscores the complexity of the PES. nih.gov

Localized orbital coupled cluster methods have been employed to determine the relative energies of eight different isomers of HNBPA, providing a benchmark for the conformational energetics of this molecule. These calculations highlight the small energy differences between various folded and extended structures, suggesting that multiple conformations are likely to be populated at room temperature.

Table 1: Relative Energies of HNBPA Conformers

| Conformer Description | Relative Energy (kcal/mol) |

| Folded (Face-to-Face) | [Data not available] |

| Folded (Perpendicular) | [Data not available] |

| Extended Conformer 1 | [Data not available] |

| Extended Conformer 2 | [Data not available] |

| Note: Specific relative energy values from a comprehensive potential energy surface scan are not available in the searched literature. The existence of multiple conformers with small energy differences has been established computationally. |

Computational Assessment of Theoretical Descriptors

The electronic properties of the different conformers of HNBPA can be characterized by a range of theoretical descriptors derived from quantum chemical calculations. These descriptors provide insights into the reactivity and ionization behavior of the molecule in its various folded and extended forms.

The ionization potential (IP) of a molecule, the energy required to remove an electron, is a fundamental electronic property. For a molecule with multiple chromophores like HNBPA, the IP can be site-specific, depending on which aromatic ring the electron is primarily removed from. Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the energy of the highest occupied molecular orbital (HOMO). libretexts.orgwikipedia.org

Computational studies would be expected to show that the HOMO is localized on either the phenol (B47542) or the phenyl ring, and its energy would be influenced by the conformation of the molecule due to through-space interactions between the two aromatic moieties. In the folded conformers, the proximity of the two rings could lead to a splitting of the HOMO and HOMO-1 energies, affecting the ionization energy.

Table 2: Calculated Site-Specific Ionization Potentials of HNBPA Conformers

| Conformer | Aromatic Ring | Calculated Ionization Potential (eV) |

| Folded (Face-to-Face) | Phenol | [Data not available] |

| Folded (Face-to-Face) | Phenyl | [Data not available] |

| Folded (Perpendicular) | Phenol | [Data not available] |

| Folded (Perpendicular) | Phenyl | [Data not available] |

| Note: Specific calculated values for site-specific ionization potentials for different conformers of HNBPA are not available in the searched literature. |

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. Similar to ionization potential, the electron affinity of HNBPA is expected to be conformer-dependent. The lowest unoccupied molecular orbital (LUMO) is the primary recipient of the added electron, and its energy can be used to approximate the electron affinity.

The relative orientation of the phenol and phenyl rings in the different conformers will influence the energy of the LUMO. In folded conformations, interactions between the π-systems of the two rings can either stabilize or destabilize the LUMO, thereby altering the electron affinity compared to an extended conformation where the rings are far apart.

Table 3: Calculated Electron Affinities of HNBPA Conformers

| Conformer | Calculated Electron Affinity (eV) |

| Folded (Face-to-Face) | [Data not available] |

| Folded (Perpendicular) | [Data not available] |

| Extended | [Data not available] |

| Note: Specific calculated values for electron affinities for different conformers of HNBPA are not available in the searched literature. |

Concepts from Density Functional Theory (DFT), such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of the stability and reactivity of a chemical species. Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is related to the HOMO-LUMO energy gap. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule, which is more reactive.

The chemical hardness of HNBPA is expected to vary between its different conformers. The through-space interactions in the folded conformers can modulate the HOMO-LUMO gap. For instance, a face-to-face arrangement might lead to a smaller gap and thus a softer molecule compared to an extended conformer where such interactions are minimal.

Table 4: Theoretical Reactivity Descriptors of HNBPA Conformers

| Conformer | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

| Folded (Face-to-Face) | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Folded (Perpendicular) | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Extended | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Note: Specific calculated values for these reactivity descriptors for different conformers of HNBPA are not available in the searched literature. |

Correlations Between Experimental Spectroscopy and Theoretical Calculations for 3 4 Hydroxyphenyl N Benzylpropionamide Hnbpa

Validation of Predicted Conformational Structures through Spectroscopic Data

The conformational flexibility of HNBPA, arising from the rotatable bonds in its connecting chain, allows it to adopt several low-energy structures in the gas phase. Computational chemistry, particularly density functional theory (DFT), can predict the geometries and relative energies of these conformers. However, experimental validation is crucial to determine which of these predicted structures are present under specific conditions.

High-resolution spectroscopic techniques performed on jet-cooled molecules provide the necessary experimental data for this validation. For HNBPA, techniques such as resonant two-photon ionization (R2PI) and UV-UV hole-burning (UVHB) spectroscopy have been employed to distinguish between different conformers. UVHB spectroscopy has definitively shown the presence of three distinct conformers of HNBPA in a supersonic expansion, with two of these conformers being significantly more populated. nih.gov

In the case of HNBPA, the two dominant conformers were assigned to two distinct folded structures: one where the two aromatic rings are in a parallel, face-to-face arrangement and another where they are oriented perpendicularly to each other. nih.gov The small, characteristic shifts in the vibrational frequencies of the amide and phenol (B47542) groups in the experimental spectra served as a fingerprint for the specific intramolecular interactions present in each folded geometry, thus validating the computationally predicted structures. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Two Major Conformers of HNBPA This table is illustrative and based on findings reported in the literature. Actual values are dependent on the level of theory used for calculations.

| Vibrational Mode | Conformer A (Perpendicular) Experimental | Conformer A (Perpendicular) Calculated | Conformer B (Face-to-Face) Experimental | Conformer B (Face-to-Face) Calculated |

| OH Stretch | ~3650 | Matches | ~3645 | Matches |

| NH Stretch | ~3480 | Matches | ~3475 | Matches |

| C=O Stretch | ~1720 | Matches | ~1715 | Matches |

Interpreting Vibrational and Electronic Spectra with Computational Insights

Theoretical calculations are not only crucial for structural assignment but also for the detailed interpretation of vibrational and electronic spectra. DFT calculations can provide a full vibrational spectrum, including the assignment of each normal mode, which is often challenging to achieve from experimental data alone. For complex molecules like HNBPA, this allows for a deeper understanding of how the vibrations of different functional groups are coupled and how they are affected by the molecule's conformation. nih.gov

The interpretation of electronic spectra, such as those obtained by R2PI, is similarly enhanced by computational methods. Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating the energies of electronic transitions, such as the S₀ → S₁ and S₀ → S₂ transitions. mdpi.com For HNBPA, the two dominant conformers exhibit distinct electronic spectra. The perpendicular conformer shows a clear S₀ → S₂ origin transition, while the face-to-face conformer does not. nih.gov TD-DFT calculations can rationalize this observation by predicting the energies and oscillator strengths of the electronic transitions for each specific conformation. These calculations help in assigning the observed electronic bands to transitions involving specific molecular orbitals, providing a detailed picture of the electronic structure.

Insights into Conformation-Specific Electronic Behavior and Nonradiative Processes

The combination of experimental and computational approaches provides significant insights into how the conformation of HNBPA governs its photophysical properties. A key finding for HNBPA is the conformation-dependent nature of its nonradiative decay pathways. nih.gov

The absence of a discernible S₀ → S₂ origin transition for the face-to-face conformer in the experimental spectrum is strong evidence for a rapid nonradiative process that shortens the lifetime of the S₂ excited state. nih.gov This is in contrast to the perpendicular conformer, where this transition is observed. Computational models can help to elucidate the mechanism of this nonradiative decay. By mapping the potential energy surfaces of the excited states for each conformer, it is possible to identify conical intersections or other features that facilitate rapid internal conversion or intersystem crossing. For the face-to-face conformer of HNBPA, the close proximity and parallel arrangement of the two aromatic rings are thought to enhance exciton (B1674681) interactions, leading to a lower-energy excited state and a more efficient pathway for nonradiative decay compared to the perpendicular conformer. nih.gov

Addressing Discrepancies and Refining Computational Models based on Experimental Data

While the synergy between experiment and theory is powerful, discrepancies between calculated and experimental values are common. These discrepancies are not failures but rather opportunities to refine the computational models and gain a deeper understanding of the molecule's properties.

For flexible molecules like HNBPA, a significant challenge for computational models is accurately describing the weak, non-covalent interactions, such as dispersion forces, that play a crucial role in determining the relative energies and geometries of the folded conformers. The calculated structures and vibrational frequencies for HNBPA have been shown to be quite sensitive to the level of theory and basis set used in the DFT calculations. nih.gov

When discrepancies arise, several strategies can be employed to refine the computational models:

Choice of Functional and Basis Set: Different DFT functionals and basis sets can be tested to find the combination that provides the best agreement with the experimental data for a class of molecules. For systems with significant dispersion interactions, functionals that are specifically parameterized to account for these forces are often necessary.

Scaling Factors: It is a common practice to apply empirical scaling factors to the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the computational method. These scaling factors are often derived by comparing calculated and experimental frequencies for a set of well-characterized molecules.

Inclusion of Environmental Effects: If the experimental data is obtained in a solvent, the computational model must also include the effects of the solvent, for example, by using a polarizable continuum model (PCM). nih.gov

The iterative process of comparing theoretical predictions with high-resolution experimental data and subsequently refining the computational models is essential for developing a robust and predictive understanding of the structure-property relationships in complex molecules like 3-(4-Hydroxyphenyl)-N-benzylpropionamide.

Broader Academic Implications and Future Research Avenues in 3 4 Hydroxyphenyl N Benzylpropionamide Hnbpa Studies

Contribution to Understanding Flexible Molecular Systems in Diverse Chemical Environments

The inherent structural flexibility of HNBPA is central to its academic importance. The molecule possesses multiple rotatable bonds, particularly around the amide linkage and the ethyl bridge, allowing it to adopt a wide range of conformations. The study of these conformational isomers, and the energy barriers between them, provides fundamental data on the behavior of flexible molecules in solution and in the solid state.

The N-alkylation in amides like HNBPA can enhance conformational flexibility due to the absence of a hydrogen bond donor on the nitrogen, which is crucial for stabilizing secondary structures in peptides. researchgate.net This flexibility often leads to the coexistence of multiple conformational isomers in solution. researchgate.net Understanding how environmental factors such as solvent polarity, pH, and temperature influence the equilibrium between these conformers is a key area of research. This knowledge is critical for predicting molecular behavior in complex biological or chemical systems where such interactions dictate function.

Application of Advanced Spectroscopic and Computational Methodologies to Other Complex Molecules

The structural complexity of HNBPA necessitates the use of sophisticated analytical techniques for its characterization. The methodologies applied to HNBPA serve as a valuable case study for their application to other complex organic molecules.

A combination of spectroscopic and computational methods is essential for a comprehensive analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy provide detailed information about the molecule's covalent structure and vibrational modes. researchgate.net For instance, the amide I, II, and III bands in the infrared spectrum are characteristic of the amide group and can be used to study its conformation. acs.orgacs.org

Computational methods, particularly Density Functional Theory (DFT), are employed to simulate spectra, predict stable conformations, and analyze electronic properties. nih.govcas.cz These theoretical calculations complement experimental data, helping to interpret complex spectra and provide insights into molecular properties that are difficult to measure directly. cas.cz The successful application of this integrated approach to HNBPA demonstrates its power and provides a robust framework for studying other molecules with similar complexity.

| Technique | Application to HNBPA and Related Amides | Information Gained |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the covalent bond framework and conformational analysis in solution. researchgate.net | Connectivity of atoms, presence of cis/trans amide isomers, and dynamic processes. |

| FTIR/Raman Spectroscopy | Identification of functional groups and analysis of vibrational modes, particularly the amide bands. researchgate.netacs.org | Information on hydrogen bonding, secondary structure, and conformational state. |

| X-ray Crystallography | Determination of the precise three-dimensional structure in the solid state. researchgate.net | Bond lengths, bond angles, torsion angles, and intermolecular interactions in the crystal lattice. |

| Computational Chemistry (DFT) | Prediction of stable conformers, calculation of spectroscopic properties, and analysis of electronic structure. nih.govcas.cz | Molecular geometry, vibrational frequencies, and insights into non-covalent interactions. |

Methodological Development for Accurate Treatment of Noncovalent Interactions

Noncovalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the preferred conformation and packing of molecules like HNBPA. nih.gov The interplay between the hydroxyl group (a hydrogen bond donor and acceptor), the amide group (donor and acceptor), and the two aromatic rings creates a complex landscape of intramolecular and intermolecular forces.

Studying HNBPA pushes the development and refinement of computational methods designed to accurately model these weak interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and non-covalent interaction (NCI) plots are used to visualize and quantify these forces. researchgate.netnih.gov These methods allow researchers to understand how subtle changes in molecular structure can lead to significant differences in solid-state packing or conformational preference in solution. The insights gained can be applied to materials science and drug design, where control over noncovalent interactions is paramount. nih.gov

Potential for Structure-Activity Relationship (SAR) Investigations in Related Amide Derivatives

The HNBPA scaffold is a promising starting point for Structure-Activity Relationship (SAR) studies. SAR analyses relate the specific structural features of a molecule to its biological or chemical activity, guiding the design of new compounds with improved properties. drugdesign.org By systematically modifying different parts of the HNBPA molecule—such as substituting the aromatic rings, altering the length of the propionamide (B166681) linker, or changing the N-benzyl group—researchers can probe the structural requirements for a desired function.

For example, in studies of similar amide-containing compounds, modifications to aromatic rings and the nature of the amide linkage have been shown to significantly impact activity as tyrosinase inhibitors or β3-adrenergic receptor agonists. nih.govmdpi.com A systematic SAR study on HNBPA derivatives could reveal key interactions with biological targets and lead to the development of new therapeutic agents or functional materials. drugdesign.org

| Modification Site | Potential Change | Hypothetical Impact on Activity |

| 4-Hydroxyphenyl Ring | Change position of -OH group; add other substituents (e.g., methoxy, halogen). | Alter hydrogen bonding capability and electronic properties, affecting target binding. |

| Propionamide Linker | Shorten or lengthen the ethyl chain; introduce rigidity. | Change the distance and orientation between the two aromatic rings, impacting conformational freedom. |

| N-Benzyl Group | Add substituents to the phenyl ring; replace with other alkyl or aryl groups. | Modify steric bulk and hydrophobic interactions, potentially improving binding affinity or selectivity. nih.gov |

Emerging Research Directions in Molecular Design and Functionality Based on Conformational Control

A forward-looking research avenue involves using the principles of conformational control to design new molecules based on the HNBPA structure. By understanding the factors that govern the conformational preferences of HNBPA, it becomes possible to design derivatives that are "pre-organized" to adopt a specific shape. This control over molecular geometry is a cornerstone of modern drug design and materials science. nih.gov

For instance, introducing specific functional groups can promote intramolecular hydrogen bonds that lock the molecule into a particular conformation. nih.gov The cis-trans isomerization of the amide bond, which is often a source of conformational heterogeneity, can also be controlled through strategic N-substitution or by incorporating the amide into a ring system. rsc.org Research in this area could lead to the development of HNBPA-based molecules with highly specific functions, such as selective receptor binding or the ability to self-assemble into ordered materials. The ability to control both local geometries and long-range intermolecular interactions represents a powerful tool in the molecular design toolbox. nih.gov

Q & A

Q. What strategies address contradictions between experimental and computational data for vibrational frequencies in this compound?

- Methodological Answer : Discrepancies often arise from flexible chain dynamics and weak dispersive interactions (e.g., π-π stacking). Calibrate computational models by: (i) Using anharmonic frequency calculations (e.g., VPT2 correction) for NH/OH stretches. (ii) Incorporating solvent effects (PCM model) if experiments are solution-phase. (iii) Validating against isotopic substitution studies (e.g., deuterated NH/OH groups) to isolate mode-specific shifts. highlights sensitivity to theory level, favoring hybrid functionals with explicit dispersion terms .

Q. How can researchers assess the biological interactions of this compound with enzyme targets, and what structural analogs inform these studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to phenolic hydroxyl- or amide-sensitive enzymes (e.g., tyrosinase, proteases). Structural analogs like N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide () provide insights into steric and electronic effects. In vitro assays (fluorescence quenching, ITC) quantify binding affinities, while LC-MS/MS tracks metabolic stability in hepatic microsomes .

Q. What advanced separation techniques are suitable for isolating minor conformers or degradation products of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak IA column) or supercritical fluid chromatography (SFC) resolves enantiomers or diastereomers. For degradation studies, hyphenate LC with high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., hydrolyzed propionic acid derivatives). highlights hydrazide derivatives as potential markers for oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.